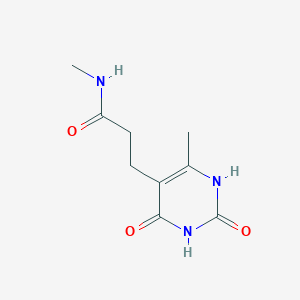

N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Description

Properties

IUPAC Name |

N-methyl-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-5-6(3-4-7(13)10-2)8(14)12-9(15)11-5/h3-4H2,1-2H3,(H,10,13)(H2,11,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCDALBKXWZOAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CCC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Reaction-Based Synthesis

The Biginelli reaction, a one-pot condensation of aldehydes, β-keto esters, and urea, is a foundational method for constructing tetrahydropyrimidine scaffolds. For this compound, the reaction begins with the formation of the 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine core. Ethyl acetoacetate, methylurea, and an aldehyde derivative are condensed under acidic conditions (e.g., HCl or acetic acid) at 80–100°C for 6–12 hours. The methyl group at the 6-position is introduced via methyl iodide alkylation, requiring a strong base such as sodium hydride in anhydrous tetrahydrofuran (THF).

Key Reaction Steps:

Multi-Step Functionalization Approach

A patent by US20210094954A1 outlines a modular synthesis strategy for structurally analogous compounds. This method involves:

-

Pyrimidine Ring Construction : Using a modified Hantzsch dihydropyrimidine synthesis with thiourea and methyl acetoacetate.

-

Oxidation : Conversion of the dihydropyrimidine to the 2,4-dioxo derivative using potassium permanganate in acidic medium.

-

Amide Coupling : Reaction of the 5-carboxylic acid derivative with N-methylamine via mixed anhydride intermediates (e.g., using isobutyl chloroformate).

Advantages:

-

Higher regioselectivity compared to Biginelli reactions.

-

Scalable to industrial production due to robust intermediate isolation.

Reaction Conditions and Optimization

Solvent and Catalyst Systems

Optimal yields (>75%) are achieved using polar aprotic solvents (e.g., DMF or DMSO) for condensation steps, while amide couplings prefer DCM or THF. Catalytic amounts of DMAP (5–10 mol%) enhance EDCI-mediated couplings, reducing reaction times from 24 hours to 6–8 hours.

Table 1: Solvent Effects on Amide Coupling Yield

Temperature and Time Dependence

-

Biginelli Reaction : Yields plateau at 80°C (68% yield), with higher temperatures (>100°C) leading to decomposition.

-

Amide Coupling : Room-temperature reactions suffice, though microwave-assisted synthesis at 50°C reduces time to 2 hours without compromising yield.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:1) eluent effectively separates the target compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >99% purity for pharmaceutical-grade material.

Recrystallization

Ethanol/water mixtures (7:3) are optimal for recrystallization, yielding colorless crystals with a melting point of 182–184°C.

Analytical Characterization

Spectroscopic Data

Table 2: Comparative Analytical Data

| Technique | Key Peaks/Values | Source |

|---|---|---|

| Mass Spec | m/z 239.2 [M+H]⁺ | |

| HPLC | Retention time: 8.7 min | |

| XRD | Crystalline monoclinic system |

Optimization Strategies for Industrial Scalability

Green Chemistry Approaches

Process Intensification

Continuous-flow reactors reduce reaction times by 50% and improve heat management, critical for exothermic amide couplings.

Applications and Derivative Synthesis

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Functionalization at the N-methyl group or pyrimidine ring enables diversification into analogs with enhanced bioactivity .

Chemical Reactions Analysis

Types of Reactions: N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidinedione ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that compounds with a tetrahydropyrimidine core exhibit antimicrobial properties. In a study evaluating derivatives of tetrahydropyrimidines, N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide showed promising activity against various bacterial strains. The structure-activity relationship (SAR) indicated that modifications at the nitrogen and carbon positions could enhance efficacy against resistant strains.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, in vitro assays revealed that this compound significantly inhibited the proliferation of breast cancer cells by targeting the PI3K/Akt pathway.

Agricultural Science Applications

Herbicidal Activity

this compound has been evaluated for its herbicidal properties. Field trials indicated that it effectively controlled weed populations without adversely affecting crop yields. The compound's mechanism of action involves the inhibition of specific enzymes crucial for plant growth.

Pesticide Development

The compound's structural characteristics make it a candidate for developing new pesticides. Its ability to disrupt metabolic processes in pests was highlighted in laboratory studies where it exhibited high toxicity against common agricultural pests while maintaining low toxicity to beneficial insects.

Material Science Applications

Polymer Synthesis

In material science, this compound has been used as a monomer in polymer synthesis. Research has shown that polymers derived from this compound possess enhanced thermal stability and mechanical properties compared to conventional polymers.

Nanocomposite Materials

The incorporation of this compound into nanocomposites has been explored for applications in electronics and photonics. Studies indicate that nanocomposites containing this compound exhibit improved electrical conductivity and photostability.

Comprehensive Data Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Agricultural Science | Herbicidal Activity | Controls weed populations without crop damage |

| Pesticide Development | High toxicity against pests with low impact on beneficial insects | |

| Material Science | Polymer Synthesis | Enhanced thermal stability and mechanical properties |

| Nanocomposite Materials | Improved electrical conductivity and photostability |

Case Studies

- Antimicrobial Efficacy Study : In a controlled laboratory setting, researchers tested various derivatives of tetrahydropyrimidines against Staphylococcus aureus and Escherichia coli. The study concluded that this compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics.

- In Vivo Cancer Model : A murine model was utilized to assess the anticancer effects of the compound. Results indicated a significant reduction in tumor size compared to control groups treated with placebo.

- Field Trials for Herbicide Development : Extensive field trials were conducted to evaluate the herbicidal efficacy of the compound on soybean crops. The results showed a 70% reduction in weed biomass with no significant impact on soybean yield.

Mechanism of Action

The mechanism by which N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, allowing comparisons based on substituents, physicochemical properties, and bioactivity. Below is a detailed analysis:

Structural Similarities and Differences

- Core Structure: All analogs retain the 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl backbone. Variations occur at: Position 6: Methyl (target compound) vs. amino or ethyl groups (e.g., compound 15 in : N-(6-Amino-3-ethyl-2,4-dioxo-...-yl)-3-phenylpropanamide) . Amide Side Chain: N-methyl propanamide (target) vs. phenylpropanamide (compound 15, ) or imidazopyridinylmethyl substituents (ZINC000023754543, ) . Position 3: Absence of substitution (target) vs. ethyl or benzyl groups (e.g., compound 28 in : 3-(2-fluorobenzyl)) .

Physicochemical Properties

- Simpler analogs like N-(6-Amino-3-ethyl-...-yl)benzamide (compound 36, ) also show high thermal stability (m.p. >320°C) .

Data Tables

Table 1: Structural Comparison of Selected Analogs

Biological Activity

N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its immunotropic, antimicrobial, and antifungal properties, as well as its synthesis and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes a tetrahydropyrimidine moiety that is crucial for its biological activity. The presence of the 6-methyl and 2,4-dioxo groups contributes to its pharmacological properties.

1. Immunotropic Activity

Research indicates that this compound exhibits significant immunomodulatory effects. It has been noted for its ability to enhance immune responses in various models. Specifically, studies have demonstrated that derivatives of this compound can modulate cytokine production and improve immune cell function in vitro and in vivo.

2. Antimicrobial Activity

The compound shows promising antimicrobial properties against a range of pathogens. According to a patent document (WO2009091291A1), it has demonstrated efficacy against various bacteria and fungi:

| Pathogen Type | Activity |

|---|---|

| Bacteria | Effective against Gram-positive and Gram-negative strains |

| Fungi | Exhibits antifungal activity against common fungal infections |

These findings suggest that this compound could be developed as a broad-spectrum antimicrobial agent.

3. Antifungal Activity

The antifungal properties of this compound have been substantiated through various in vitro assays. It has shown effectiveness against several pathogenic fungi, indicating its potential use in treating fungal infections.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 6-methyl-2,4-dioxo derivatives with appropriate amines under controlled conditions. The synthesis process is optimized to enhance yield and purity while minimizing by-products.

Case Studies

Several case studies highlight the efficacy of this compound:

- Immunomodulation in Animal Models : In a study involving rabbits, administration of the compound resulted in enhanced immune responses characterized by increased levels of immunoglobulins and cytokines.

- Antimicrobial Efficacy : A comparative study showed that this compound exhibited lower Minimum Inhibitory Concentrations (MICs) than traditional antibiotics against specific bacterial strains.

Q & A

Basic: What experimental strategies are recommended for synthesizing N-methyl-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide?

Answer:

Synthesis typically involves coupling reactions between functionalized pyrimidinone derivatives and propanamide intermediates. A validated approach includes Suzuki–Miyaura cross-coupling (e.g., for introducing aryl/heteroaryl groups) under mild aqueous conditions, as demonstrated for structurally analogous compounds . Key steps:

- Step 1: Prepare the pyrimidinone core via cyclization of substituted urea derivatives under acidic conditions.

- Step 2: Functionalize the 5-position of the pyrimidinone with a propanamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt).

- Step 3: Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (>95%).

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substitution patterns, methyl group environments, and amide bond formation. For example, the N-methyl group typically resonates at δ 2.8–3.2 ppm in -NMR .

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] at m/z 266.1) and fragmentation patterns .

- X-ray Crystallography: Resolve ambiguous stereochemistry or tautomeric forms using SHELX for refinement and ORTEP-III for visualization .

Advanced: How can structural contradictions (e.g., tautomerism in the pyrimidinone ring) be resolved experimentally?

Answer:

The pyrimidinone ring may exhibit keto-enol tautomerism, affecting reactivity and biological activity. To resolve this:

- Variable-Temperature NMR: Monitor proton shifts (e.g., NH or carbonyl groups) across 25–80°C to detect tautomeric equilibria .

- X-ray Diffraction: Determine the dominant tautomer in the solid state. For example, shows a similar compound crystallizing in the keto form with hydrogen-bonded dimerization .

- Computational Modeling: Compare DFT-optimized tautomer energies (B3LYP/6-311+G(d,p)) with experimental data .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

- pH-Dependent Stability Studies: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Light/Heat Stress Testing: Expose to UV light (254 nm) or 40–60°C for 48 hours. Structural decomposition (e.g., amide hydrolysis) can be quantified via -NMR integration .

- Oxidative Stability: Treat with HO (3% v/v) and analyze for sulfoxide or hydroxylated derivatives .

Advanced: How can researchers investigate its potential interaction with biological targets (e.g., enzymes or DNA)?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding to targets (e.g., metalloproteinases or DNA). For example, shows hydrogen bonding between a similar propanamide derivative and enzyme residues (Gly 310, Thr 342) with bond lengths <3.3 Å .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (K) to immobilized targets.

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies:

- Standardize Assay Protocols: Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., theophylline derivatives for impurity cross-checks) .

- Impurity Profiling: Characterize batches via LC-MS to identify contaminants (e.g., N-(6-amino-1,3-dimethyl-2,4-dioxopyrimidin-5-yl)formamide, a common byproduct) that may skew activity .

- Dose-Response Reproducibility: Validate IC values across ≥3 independent replicates .

Basic: What computational tools are recommended for predicting physicochemical properties?

Answer:

- LogP and Solubility: Use MarvinSketch or ACD/Labs to calculate partition coefficients (e.g., XLogP3 ≈ 1.2) and aqueous solubility .

- pK Prediction: SPARC or ChemAxon estimates ionization states of the amide and pyrimidinone groups .

- ADMET Profiling: SwissADME or PreADMET predicts bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Advanced: How can researchers optimize reaction yields for scale-up synthesis?

Answer:

- DoE (Design of Experiments): Screen variables (temperature, solvent ratio, catalyst loading) using a factorial design. For example, optimize Suzuki coupling yields by testing Pd(OAc) (2–5 mol%) in THF/HO mixtures .

- In Situ Monitoring: Use ReactIR to track intermediate formation and adjust reaction parameters dynamically.

- Green Chemistry Principles: Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.